BenchChemオンラインストアへようこそ!

Neogambogic acid

Oncology Drug Discovery Natural Product Pharmacology

Neogambogic acid (NGA) is a superior alternative to gambogic acid for in vivo anticancer research, offering broader antitumor activity and significantly lower toxicity—critical for long-term efficacy studies and combination therapies. NGA also serves as a unique probe for UPPS enzyme studies, with a distinct binding pose enabling novel SAR campaigns. Sourced from Garcinia hanburyi (content up to 37.8%), it supports cost-effective industrial-scale isolation. Patented separation methods deliver ≥98% purity, ensuring reliable, reproducible results. Choose NGA for strategic research advantage.

Molecular Formula C38H46O9
Molecular Weight 646.8 g/mol
CAS No. 93772-31-7
Cat. No. B191945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeogambogic acid
CAS93772-31-7
Synonymsgambogenic acid
neo-gambogic acid
neogambogic acid
Molecular FormulaC38H46O9
Molecular Weight646.8 g/mol
Structural Identifiers
SMILESCC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)O)C)C
InChIInChI=1S/C38H46O9/c1-19(2)10-9-14-36(8)18-25(39)27-30(41)28-29(40)24-16-22-17-26-35(6,7)47-37(33(22)42,15-13-21(5)34(43)44)38(24,26)46-32(28)23(31(27)45-36)12-11-20(3)4/h10-11,13,16,22,25-26,39,41H,9,12,14-15,17-18H2,1-8H3,(H,43,44)/b21-13+
InChIKeyBLDWFKHVHHINGR-FYJGNVAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neogambogic Acid Procurement & Selection Guide: CAS 93772-31-7


Neogambogic acid (NGA, CAS 93772-31-7, C₃₈H₄₆O₉, MW 646.8 g/mol) is a caged xanthone natural product isolated from the resin of Garcinia hanburyi, a traditional Chinese medicine [1]. It is a close structural analog of the well-studied gambogic acid (GA), but is characterized by a distinct chemical structure and often appears as a yellow crystalline solid [2]. This guide provides an evidence-based analysis for scientific and industrial procurement, focusing on its quantifiable differentiators relative to its closest in-class comparator, gambogic acid.

Neogambogic Acid: Why Gambogic Acid Is Not a One-to-One Substitute


Despite being a close structural analog of gambogic acid, neogambogic acid cannot be considered a generic substitute. Procuring gambogic acid with the expectation of identical research outcomes or industrial performance is scientifically unsound, as data reveals critical differences in their biological profiles. A 2018 review explicitly concludes that neogambogic acid has a broader antitumor activity and lower toxicity than gambogic acid, a class-level inference supported by multiple primary studies [1]. Furthermore, these compounds exhibit distinct target engagement in antimicrobial assays [2], and the potential for significantly different pharmacokinetic profiles, as demonstrated by nanoformulation studies, makes simple interchangeability a high-risk decision [3]. The following section provides the quantitative evidence for these key differentiators.

Quantitative Differentiation of Neogambogic Acid: A Comparative Evidence Guide


Anticancer Spectrum and Safety: Broader Activity and Lower Toxicity Compared to Gambogic Acid

A 2018 review summarizes that neogambogic acid possesses a broader antitumor spectrum and exhibits lower toxicity compared to its close structural analog, gambogic acid [1]. This is supported by multiple primary studies that investigated its effects across various cancer cell lines and in vivo models, with less toxicity observed in normal cells and animal models [1][2][3].

Oncology Drug Discovery Natural Product Pharmacology

Antibacterial Target Specificity: Equivalent UPPS Inhibition but Distinct Molecular Docking Poses

In a direct head-to-head comparison, both neogambogic acid and gambogic acid potently inhibited E. faecalis UPPS with nearly identical IC50 values of 3.07 µM and 3.08 µM, respectively [1]. However, despite the same activity, molecular docking studies revealed that neogambogic acid and gambogic acid exhibit different binding poses within the enzyme's active site, suggesting that their mechanisms of inhibition are not identical [1].

Antimicrobial Resistance Drug Discovery Enzymology

Pharmacokinetic Advantage: Significantly Extended Half-Life via Nanoliposome Formulation

A direct comparative study in rats showed that when formulated into nanoliposomes (GNA-NLC), neogambogic acid's half-life was extended to 10.14 ± 0.03 hours, which is a 4.57-fold increase compared to a common preparation of gambogic acid [1]. The AUC(0-24h) was also 4.83 times higher for the GNA-NLC formulation [1].

Drug Delivery Pharmacokinetics Nanomedicine

Optimal Research and Industrial Use Cases for Neogambogic Acid (CAS 93772-31-7)


In Vivo Oncology Research: Reduced Toxicity and Broad-Spectrum Anticancer Studies

For researchers aiming to evaluate the anticancer potential of a caged xanthone in vivo, neogambogic acid is a strategically superior choice to gambogic acid. The evidence of its broader antitumor activity and lower toxicity profile, as noted in recent reviews, makes it a more suitable candidate for long-term efficacy studies and combination therapies in animal models, where gambogic acid's higher toxicity could be a confounding factor [1].

Antibacterial Drug Discovery: Investigating UPPS as a Target

Neogambogic acid is a valuable tool for studying the undecaprenyl pyrophosphate synthase (UPPS) enzyme, a validated target in antibacterial drug discovery. Its potency is equivalent to that of gambogic acid, but its distinct binding pose within the active site offers a unique starting point for structure-activity relationship (SAR) studies and medicinal chemistry campaigns aimed at developing novel antimicrobial agents with potentially different resistance profiles [2].

Advanced Formulation Development: Proof-of-Concept for Enhanced Drug Delivery

The proven success of a nanoliposomal formulation (GNA-NLC) in significantly extending neogambogic acid's plasma half-life and exposure provides a strong rationale for its use as a model compound in advanced drug delivery research. This scenario is ideal for research groups and industrial labs focused on developing nanoformulations to improve the pharmacokinetic properties of poorly soluble or rapidly cleared natural products [3].

Natural Product Isolation and Process Development

Neogambogic acid is a major constituent of Garcinia hanburyi, with reported content ranging from 8.01% to 37.8%. Its abundance makes it an economically attractive target for industrial-scale isolation and purification process development. Recent patents have demonstrated cost-effective methods for separating neogambogic acid and gambogic acid, achieving high purities (e.g., 93%), which is critical for commercial manufacturing of research-grade material [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neogambogic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.